molecular formula C16H19N3O4S B11120788 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B11120788
M. Wt: 349.4 g/mol
InChI Key: MLTZFNQOCBJVNL-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms The presence of the methoxyphenyl group and the isobutyramide moiety further adds to its structural complexity

Preparation Methods

The synthesis of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under acidic conditions. This is followed by oxidation to introduce the sulfone group and subsequent acylation with isobutyryl chloride to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Mechanism of Action

Comparison with Similar Compounds

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide

InChI

InChI=1S/C16H19N3O4S/c1-10(2)16(20)17-15-13-8-24(21,22)9-14(13)18-19(15)11-4-6-12(23-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,17,20)

InChI Key

MLTZFNQOCBJVNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC

Origin of Product

United States

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